

Physical and chemical properties of "Ethyl 3-hydroxy-4,4,4-trifluorobutyrate"

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Compound of Interest

Compound Name: Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

Cat. No.: B1207693

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An In-depth Technical Guide to Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, a fluorinated ester with the chemical formula $C_6H_9F_3O_3$, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group significantly influences its chemical and physical properties, imparting unique characteristics that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 3-hydroxy-4,4,4-trifluorobutyrate**, along with experimental protocols and logical workflows.

Physical and Chemical Properties

The physical and chemical properties of **Ethyl 3-hydroxy-4,4,4-trifluorobutyrate** are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for the analysis of resulting products.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ F ₃ O ₃	
Molecular Weight	186.13 g/mol	
Appearance	Colorless liquid or low melting solid	
Odor	Fruity	
Boiling Point	208.4 °C at 760 mmHg; 90-91 °C at 50 mmHg	
Melting Point	23 °C	
Density	1.28 g/cm ³	
Refractive Index	1.374 - 1.378	
Solubility	Sparingly soluble in water	
Vapor Pressure	0.0496 mmHg at 25°C	
Enthalpy of Vaporization	51.72 kJ/mol	

Table 2: Chemical and Computational Data

Property	Value	Source(s)
IUPAC Name	ethyl 4,4,4-trifluoro-3-hydroxybutanoate	
CAS Number	372-30-5	
LogP	0.86280 - 1.58	
Polar Surface Area	46.53 Å ²	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	3	
Rotatable Bond Count	4	
Exact Mass	186.05037863 u	

Experimental Protocols

Synthesis of Ethyl 3-hydroxy-4,4,4-trifluorobutyrates

A common method for the synthesis of **Ethyl 3-hydroxy-4,4,4-trifluorobutyrates** is the reduction of ethyl 4,4,4-trifluoroacetoacetate.

Materials:

- Ethyl 4,4,4-trifluoroacetoacetate
- Sodium borohydride (NaBH_4)
- Ethanol (or other suitable solvent)
- Diethyl ether
- Anhydrous magnesium sulfate
- Hydrochloric acid (dilute)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add sodium borohydride to the solution in small portions, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

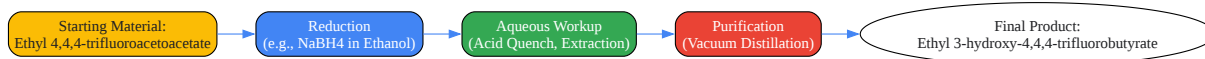
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain pure **Ethyl 3-hydroxy-4,4,4-trifluorobutyrate**. A reported yield for this type of reaction is approximately 68%.

Spectroscopic Characterization

- ¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for structure confirmation. Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a multiplet for the proton on the carbon bearing the hydroxyl group, and a doublet for the methylene protons adjacent to the carbonyl group.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the trifluoromethyl group, the carbon with the hydroxyl group, the two carbons of the ethyl group, and the methylene carbon.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a strong absorption band around 1735 cm⁻¹ for the C=O stretching of the ester.
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

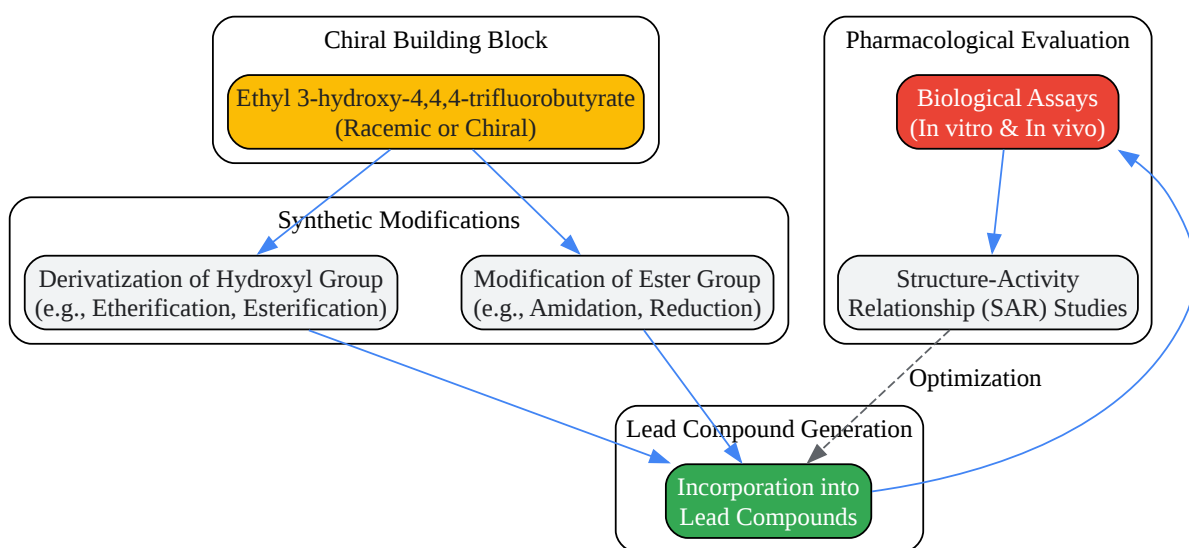
Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a general logic for the application of **Ethyl 3-hydroxy-4,4,4-trifluorobutyrate** in drug development.



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Caption: A simplified workflow for the synthesis of **Ethyl 3-hydroxy-4,4,4-trifluorobutyrate**.



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Caption: Logical flow for utilizing **Ethyl 3-hydroxy-4,4,4-trifluorobutyrate** in drug development.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. **Ethyl 3-hydroxy-4,4,4-trifluorobutyrate** serves as a

valuable chiral synthon for introducing the trifluoromethyl-hydroxyethyl moiety into more complex molecules. This structural motif is found in various biologically active compounds.

The versatility of its functional groups—a secondary alcohol and an ester—allows for a wide range of chemical transformations. The hydroxyl group can be used for nucleophilic substitution or protected during other reaction steps. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or converted to an amide, providing access to a diverse array of derivatives for biological screening.

Conclusion

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is a valuable and versatile fluorinated building block with a unique combination of functional groups. Its physical and chemical properties make it a useful intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The synthetic protocols and logical workflows provided in this guide offer a foundation for its effective utilization in the laboratory and in the design of novel chemical entities.

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